molecular formula C21H27N5 B2377333 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899388-83-1

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2377333
M. Wt: 349.482
InChI Key: RIOJFAJLOCMDNX-UHFFFAOYSA-N
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Description

“5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrimidines . Pyrimidines and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Scientific Research Applications

Structure-Activity Relationships

  • Histamine H4 Receptor Ligands : A study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This included optimizing the core pyrimidine moiety and methylpiperazine group, leading to potent compounds with anti-inflammatory and antinociceptive activities, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Hydrogen Bonding and Crystal Structure

  • Hydrogen-Bonded Chain Formation : Research on 7-amino-5-tert-butyl-2-methyl­pyrazolo[1,5-a]pyrimidine revealed its ability to form hydrogen-bonded chains and framework structures, which is significant for understanding its molecular interactions and crystallization behavior (Portilla et al., 2006).

Synthesis and Chemical Modifications

  • Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : A study demonstrated the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitutions, expanding the scope of chemical modifications possible with this compound (Atta, 2011).

  • Nonsteroidal Anti-Inflammatory Drug Research : Another study synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties. Modifications at various positions on the compound significantly influenced its activity, leading to a promising candidate with high efficacy and low ulcerogenic potential (Auzzi et al., 1983).

  • Solvent-Free Synthesis : Research also delved into the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach with high yields and short reaction times (Quiroga et al., 2008).

Applications in Medicinal Chemistry

  • Anti-Inflammatory and Antimicrobial Agents : A study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Some compounds showed promising activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

  • Antibacterial Activity of Derivatives : Another research synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. The study underscored the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).

properties

IUPAC Name

5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJFAJLOCMDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

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